Quinol 1h

CAS No.: 719308-90-4

Cat. No.: VC1838695

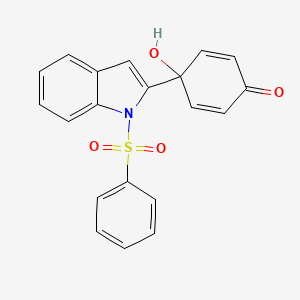

Molecular Formula: C20H15NO4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 719308-90-4 |

|---|---|

| Molecular Formula | C20H15NO4S |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 4-[1-(benzenesulfonyl)indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one |

| Standard InChI | InChI=1S/C20H15NO4S/c22-16-10-12-20(23,13-11-16)19-14-15-6-4-5-9-18(15)21(19)26(24,25)17-7-2-1-3-8-17/h1-14,23H |

| Standard InChI Key | HWKQYGBAAMKHDY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O |

Introduction

Chemical Structure and Identification

Nomenclature and Classification

Quinol 1h is scientifically identified as 4-(1-benzenesulfonyl-6-fluoro-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone . This compound is part of the broader family of 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones, specifically featuring an indole moiety with strategic substitutions. In chemical databases and literature, it is also referenced by several synonyms including BW-114 and Z12NZ7V81Z .

Molecular Properties

The molecular formula of Quinol 1h is C20H15NO4S with a precise molecular weight of 365.4 g/mol . The structure comprises a 6-fluoroindole scaffold with a phenylsulfonyl group at the nitrogen position (N1) and a hydroxycyclohexa-2,5-dienone moiety attached at the C2 position of the indole ring. This specific arrangement of functional groups contributes to the compound's unique biological activity profile.

Structural Features

The crystal structure analysis of the unsubstituted indolylquinol analog (1a) reveals interesting intermolecular and intramolecular interactions that may provide insights into Quinol 1h's behavior. Notably, the structure exhibits two independent molecules, both participating in intermolecular hydrogen bonds from the quinol hydroxyl group to the carbonyl oxygen . Additionally, one hydroxyl group demonstrates intramolecular interaction with a sulfonyl oxygen atom, which intensifies upon ab initio optimization . These structural characteristics likely influence the bioactive quinol moiety's chemical environment and contribute to the compound's biological activity.

Synthesis and Development

Synthetic Methodology

Quinol 1h and related compounds are synthesized through a specific chemical pathway involving the addition of lithiated (arylsulfonyl)indoles to 4,4-dimethoxycyclohexa-2,5-dienone, followed by deprotection under acidic conditions . This synthetic route has been extended to produce related derivatives containing naphtho-, 1H-indole-, and benzimidazole-substituted quinols, expanding the chemical diversity of this therapeutic class .

Historical Development

The development of Quinol 1h emerged from research into 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones as potential anticancer agents. Researchers discovered that incorporation of the (arylsulfonyl)indole moiety significantly enhanced the biological activity compared to previously reported antitumor compounds in this structural class . This observation led to the systematic development and evaluation of various derivatives, with Quinol 1h emerging as the most potent compound in the series.

Biological Activity and Anticancer Properties

In Vitro Efficacy

Quinol 1h demonstrates exceptional potency in cancer cell inhibition studies. The compound exhibits a mean GI50 (growth inhibition of 50%) value of 16 nM and a mean LC50 (lethal concentration of 50%) value of 2.24 μM in the National Cancer Institute's 60-cell-line screen (NCI60) . These values indicate remarkable cytotoxic activity across a broad spectrum of human cancer cell lines.

Selectivity Profile

The compound shows particular selectivity against specific cancer types, with notable activity observed against colon, renal, and breast cancer cell lines . Perhaps most impressive is its activity against the HCT 116 human colon cancer cell line, where LC50 values fall below 10 nM, indicating exceptional potency .

In Vivo Efficacy

In animal studies, significant antitumor activity was observed in mice bearing subcutaneously implanted MDA-MB-435 xenografts. The unsubstituted analog (compound 1a) demonstrated notable tumor growth inhibition when administered intraperitoneally at a dose of 50 mg/kg, with results measured at day 28 of the study . This suggests that the basic pharmacophore has genuine in vivo potential, supporting further development of optimized derivatives like Quinol 1h.

Structure-Activity Relationship

Key Pharmacophore Elements

The structure-activity relationship studies surrounding Quinol 1h indicate that several structural elements are critical for optimal activity:

-

The fluorine substitution at position 6 of the indole ring appears to enhance potency compared to the unsubstituted analog

-

The phenylsulfonyl group at the N1 position of the indole is essential for activity

-

The 4-hydroxycyclohexa-2,5-dienone (quinol) moiety serves as the functional pharmacophore

Mechanism of Action

Proposed Cellular Targets

-

The electrophilic nature of the quinol moiety may facilitate interactions with cellular nucleophiles, including critical proteins involved in cancer cell proliferation

-

The planar indole ring system could potentially intercalate with DNA or interact with DNA-binding proteins

-

The observed selectivity pattern against specific cancer types suggests interaction with particular molecular targets enriched in those cancer types

Future Research Directions

Expanded Applications

While the current research focus appears centered on anticancer applications, the unique structure and biological activity of Quinol 1h suggest potential for exploration in other therapeutic areas. The electrophilic properties of the quinol moiety could be relevant for targeting other disease-related proteins beyond the cancer context.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume